Carinatine

Description

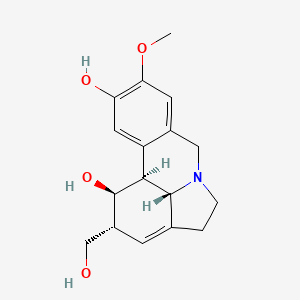

Structure

2D Structure

3D Structure

Properties

CAS No. |

64937-89-9 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

(1S,14R,15S,16S)-14-(hydroxymethyl)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,15-diol |

InChI |

InChI=1S/C17H21NO4/c1-22-14-5-10-7-18-3-2-9-4-11(8-19)17(21)15(16(9)18)12(10)6-13(14)20/h4-6,11,15-17,19-21H,2-3,7-8H2,1H3/t11-,15+,16-,17-/m1/s1 |

InChI Key |

TZJUAPRPYXCUDU-GLZXHMCRSA-N |

SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)CO)O)O |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)CO)O)O |

Canonical SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)CO)O)O |

Origin of Product |

United States |

L Carnitine Biosynthesis and Endogenous Regulation

Endogenous Biosynthetic Pathways of L-Carnitine

The biosynthesis of L-carnitine involves a series of enzymatic reactions that convert precursor amino acids into the final active form creative-proteomics.comnih.govfrontiersin.org.

The endogenous synthesis of L-carnitine originates from two essential amino acids: lysine (B10760008) and methionine foodb.canih.govdovepress.comfrontiersin.orgnih.gov. The process begins with the methylation of lysine residues within existing proteins, such as histones or myosin, to form Nε-trimethyllysine (TML) creative-proteomics.comwikipedia.orgsmpdb.canih.govdovepress.comfrontiersin.org. Methionine serves as the source of the methyl groups required for this trimethylation, typically donated via S-adenosyl-L-methionine (SAM) smpdb.cafrontiersin.org. Once these methylated proteins undergo degradation, free TML is released, serving as the initial substrate for the L-carnitine biosynthetic pathway creative-proteomics.comsmpdb.canih.govfrontiersin.orgwikipedia.orgmdpi.com.

The conversion of Nε-trimethyllysine to L-carnitine proceeds through a four-step enzymatic cascade, each catalyzed by a specific enzyme creative-proteomics.comfrontiersin.orgwikipedia.orgmdpi.com. This pathway is highly conserved across many eukaryotes and some prokaryotes wikipedia.org.

The first committed step in L-carnitine biosynthesis is catalyzed by Nε-trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD) creative-proteomics.comwikipedia.orgnih.govdovepress.comwikipedia.orgmdpi.commdpi.comnih.govnih.govrsc.orgrsc.org. This enzyme mediates the stereospecific C-3 hydroxylation of Nε-trimethyllysine (TML) to produce (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML) creative-proteomics.comwikipedia.orgsmpdb.canih.govdovepress.comfrontiersin.orgwikipedia.orgmdpi.commdpi.comnih.govrsc.orgrsc.org. This initial hydroxylation reaction is unique within the pathway as it is the only step that occurs within the mitochondria creative-proteomics.commdpi.comnih.gov. TMLH is an iron (Fe2+) and 2-oxoglutarate (α-ketoglutarate)-dependent oxygenase that also requires ascorbate (B8700270) (vitamin C) as a cofactor creative-proteomics.comwikipedia.orgwikipedia.orgmdpi.comnih.govnih.govrsc.org. The TMLHE gene encodes the TMLH enzyme, and mutations in this gene have been linked to developmental delays and X-linked autism dovepress.commdpi.com.

Following its formation, 3-hydroxy-Nε-trimethyllysine (HTML) is transported from the mitochondria to the cytosol mdpi.com. Here, the second enzymatic step is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) creative-proteomics.comwikipedia.orgsmpdb.canih.govwikipedia.orgmdpi.commdpi.com. HTMLA performs an aldolytic cleavage of HTML, yielding 4-N-trimethylaminobutyraldehyde (TMABA) and glycine (B1666218) creative-proteomics.comwikipedia.orgsmpdb.canih.govwikipedia.orgmdpi.commdpi.comresearchgate.net. This reaction is dependent on pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor nih.govwikipedia.orgmdpi.comresearchgate.net. The precise identity of the mammalian enzyme responsible for HTMLA activity has remained elusive, although L-threonine aldolase and serine hydroxymethyltransferase have shown this catalytic activity smpdb.cawikipedia.orgmdpi.com.

The third step in the L-carnitine biosynthetic pathway involves the oxidation of 4-N-trimethylaminobutyraldehyde (TMABA) to γ-butyrobetaine (γ-BB) creative-proteomics.comsmpdb.canih.govwikipedia.orgmdpi.commdpi.comresearchgate.netwikipedia.orghmdb.caplos.orgdrugbank.com. This reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) creative-proteomics.comsmpdb.canih.govwikipedia.orgmdpi.commdpi.comwikipedia.orghmdb.caplos.orgdrugbank.comresearchgate.net. TMABA-DH is a cytosolic enzyme that requires NAD+ as a cofactor, which is reduced to NADH during the oxidation process creative-proteomics.comwikipedia.orgplos.orgdrugbank.com. As a member of the aldehyde dehydrogenase family, TMABA-DH also contributes to the detoxification of various aldehyde compounds within the cell creative-proteomics.complos.org. This enzyme is ubiquitously expressed across various tissues and cell lines, with notable high expression in the kidney and liver plos.org.

The final and rate-limiting step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine (γ-BB) to L-carnitine creative-proteomics.comsmpdb.canih.govwikipedia.orgwikipedia.orgmdpi.comuniprot.orgacs.orgrcsb.org. This crucial reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase (GBBH) creative-proteomics.comsmpdb.canih.govwikipedia.orgwikipedia.orgmdpi.comrsc.orguniprot.orgacs.orgrcsb.orgnih.gov. BBOX is localized in the mitochondria and requires iron (Fe2+), 2-oxoglutarate (α-ketoglutarate), and oxygen as essential cofactors creative-proteomics.comwikipedia.orgwikipedia.orguniprot.orgnih.gov. Its activity can be further stimulated by reducing agents such as ascorbate and glutathione (B108866) wikipedia.org. BBOX is primarily found in the liver and kidney, consistent with these organs being the main sites of L-carnitine synthesis smpdb.cafoodb.cawikipedia.org. The activity of BBOX is tightly regulated and subject to feedback inhibition by L-carnitine itself, ensuring that the synthesis of L-carnitine is balanced with the body's physiological demand creative-proteomics.com. The BBOX1 gene encodes this enzyme wikipedia.org.

The table below summarizes the key steps, enzymes, and compounds involved in the endogenous biosynthesis of L-carnitine:

| Step | Enzyme | Substrate | Product | Location | Key Cofactors/Notes |

| 1 | Nε-Trimethyllysine Hydroxylase (TMLH) | Nε-Trimethyllysine (TML) | 3-Hydroxy-Nε-Trimethyllysine (HTML) | Mitochondria | Fe²⁺, α-ketoglutarate, Ascorbate (Vitamin C) |

| 2 | 3-Hydroxy-Nε-Trimethyllysine Aldolase (HTMLA) | 3-Hydroxy-Nε-Trimethyllysine (HTML) | 4-N-Trimethylaminobutyraldehyde (TMABA) + Glycine | Cytosol | Pyridoxal 5′-phosphate (PLP) |

| 3 | 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | 4-N-Trimethylaminobutyraldehyde (TMABA) | γ-Butyrobetaine (γ-BB) | Cytosol | NAD⁺ |

| 4 | γ-Butyrobetaine Hydroxylase (BBOX) | γ-Butyrobetaine (γ-BB) | L-Carnitine | Mitochondria | Fe²⁺, α-ketoglutarate, Oxygen |

Essential Cofactor Requirements for Biosynthesis (e.g., Iron, Ascorbate, Pyridoxal Phosphate (B84403), S-Adenosylmethionine)

The endogenous biosynthesis of L-Carnitine requires several essential cofactors to facilitate the enzymatic reactions involved. The process initiates with the methylation of lysine residues within proteins to form N6-trimethyllysine (TML), a step that utilizes S-adenosylmethionine (SAM) as a methyl donor creative-proteomics.comwikipedia.orgnih.govoregonstate.eduyoutube.com. TML is subsequently released through protein degradation wikipedia.orgwikipedia.orgoregonstate.edu.

The first enzyme in the L-Carnitine biosynthetic pathway, Nε-trimethyllysine hydroxylase (TMLH or TMLD), is an iron (Fe2+) and 2-oxoglutarate (2OG)-dependent oxygenase that also requires ascorbate (Vitamin C) creative-proteomics.comwikipedia.orgoregonstate.edu. This enzyme catalyzes the hydroxylation of Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine (HTML) creative-proteomics.comwikipedia.org. The second step, involving 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA), is a pyridoxal phosphate (Vitamin B6)-dependent reaction that cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine creative-proteomics.comwikipedia.orgwikipedia.org. Finally, the conversion of γ-butyrobetaine (γ-BB) to L-Carnitine by γ-butyrobetaine hydroxylase (BBOX) is the last step, which also requires iron (Fe2+), α-ketoglutarate, and oxygen as cofactors creative-proteomics.comwikipedia.org. Adequate levels of niacin (Vitamin B3) are also noted as necessary cofactors for the enzymatic reactions creative-proteomics.comoregonstate.edumikronaehrstoffcoach.comresearchgate.netfaimallusr.com.

Cellular and Tissue Compartmentalization of L-Carnitine Synthesis (e.g., Liver, Kidney, Brain)

L-Carnitine biosynthesis primarily occurs in specific tissues within the body. The liver and kidneys are the main sites for L-Carnitine synthesis in humans creative-proteomics.comnih.govscielo.brmikronaehrstoffcoach.comresearchgate.netresearchgate.netconicet.gov.ar. While the brain is also capable of full L-Carnitine biosynthesis, other tissues like cardiac and skeletal muscle can only synthesize γ-butyrobetaine and rely on circulating L-Carnitine transported from the liver and kidneys via transporters like OCTN2 nih.govscielo.brresearchgate.netconicet.gov.ar.

The initial enzymes of the L-Carnitine endogenous biosynthesis pathway, including ε-N-trimethyllysine hydroxylase, β-hydroxy-N-ε-trimethyllysine aldolase, and 4-N-trimethylaminobutyraldehyde dehydrogenase, are widely distributed nih.gov. However, γ-butyrobetaine hydroxylase (BBOX), the enzyme catalyzing the final step, is predominantly found in the kidney (exhibiting the highest enzyme activity), liver, and testes in humans nih.govscielo.broregonstate.educonicet.gov.ar. This compartmentalization suggests that while initial steps may occur broadly, the completion of L-Carnitine synthesis is concentrated in these key organs, which then distribute L-Carnitine to other tissues that have high energy demands but limited synthetic capacity scielo.broregonstate.edu.

Regulatory Mechanisms Governing L-Carnitine Homeostasis

The body maintains tight control over L-Carnitine levels through various regulatory mechanisms to ensure proper metabolic function.

Transcriptional and Translational Control of Biosynthetic Enzymes

The genes encoding the enzymes involved in the L-Carnitine biosynthetic pathway are subject to transcriptional regulation, responding to the body's metabolic needs creative-proteomics.com. Hormones play a significant role in modulating L-Carnitine biosynthesis by altering the activity or expression of key enzymes creative-proteomics.comoregonstate.edu. For instance, insulin (B600854) can enhance the expression of enzymes such as Trimethyllysine Hydroxylase (TMLH) and γ-Butyrobetaine Hydroxylase (BBOX), thereby promoting increased L-Carnitine production during periods of energy surplus creative-proteomics.com. This hormonal control ensures that L-Carnitine synthesis is adjusted in response to varying metabolic states creative-proteomics.com.

Feedback Inhibition and Substrate Availability

L-Carnitine levels are also regulated through feedback inhibition, a mechanism where high concentrations of the end-product inhibit an enzyme earlier in the pathway creative-proteomics.com. Specifically, elevated levels of L-Carnitine can inhibit the activity of γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step of synthesis creative-proteomics.comresearchgate.net. This feedback loop prevents excessive accumulation of L-Carnitine, ensuring a balanced production that aligns with physiological demand creative-proteomics.com.

The availability of precursor substrates also significantly influences L-Carnitine biosynthesis. Adequate dietary intake of lysine and methionine, the amino acids from which L-Carnitine is synthesized, directly impacts the biosynthetic capacity creative-proteomics.comoregonstate.edumikronaehrstoffcoach.comresearchgate.net. The availability of N6-trimethyllysine (TML), the starting substrate derived from lysine, depends on protein turnover rates and dietary lysine intake creative-proteomics.com. Furthermore, the balance between free CoA and acyl-CoA pools, which L-Carnitine helps maintain, is crucial for mitochondrial function and can influence metabolic flexibility nih.govmdpi.com. Changes in muscle free carnitine availability can also contribute to the regulation of fatty acid oxidation, particularly during exercise mdpi.comnih.gov.

Molecular and Cellular Mechanisms of L Carnitine Action

L-Carnitine as a Modulator of Oxidative Stress and Inflammation

Direct Free Radical Scavenging Capabilities (In Vitro Studies)

L-Carnitine possesses direct free radical scavenging properties, contributing to its antioxidant activity. In vitro studies have demonstrated its ability to scavenge various reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) anion, and hydroxyl radicals. ekb.egresearchgate.nettandfonline.com The carboxylate group within the L-Carnitine molecule is thought to stabilize the generated radicals, facilitating this scavenging action. ekb.eg For instance, L-Carnitine at concentrations of 15, 30, and 45 µg/mL showed significant inhibition of lipid peroxidation in linoleic acid emulsion, with inhibition rates of 94.6%, 95.4%, and 97.1%, respectively. researchgate.net

Indirect Antioxidant Effects via Modulation of Enzymatic Activity (e.g., NADPH Oxidase, Superoxide Dismutase)

Beyond direct scavenging, L-Carnitine exerts indirect antioxidant effects by modulating the activity of enzymes involved in both the generation and detoxification of free radicals. It has been reported to inhibit ROS-generating enzymes such as NADPH oxidase, an oxidoreductase that produces ROS by transferring electrons from NADPH to molecular oxygen. mdpi.comecronicon.netxiahepublishing.com This indirect modulation can occur through mechanisms like dose-dependent inhibition of Protein Kinase C (PKC), which alters the phosphorylation state of NADPH oxidase components. mdpi.com

Conversely, L-Carnitine can enhance the activity of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT). mdpi.comtandfonline.comecronicon.netbrieflands.comspringermedizin.de SOD converts superoxide anions into hydrogen peroxide, while CAT and GPx further decompose hydrogen peroxide into water, thereby inactivating toxic radicals. mdpi.com Studies have shown that L-Carnitine treatment can increase levels of SOD and Glutathione (GSH), contributing to reduced oxidative stress. brieflands.com

Protective Effects on Cellular DNA and Membranes against Oxidative Damage

L-Carnitine plays a crucial role in protecting cellular components, including DNA and membranes, from oxidative damage induced by ROS. ekb.egnih.govnih.govoup.come-century.us Reactive oxygen species can lead to lipid peroxidation of membranes, intracellular oxidative modification of proteins, and oxidative damage to DNA, forming adducts that impair cellular function. nih.gov L-Carnitine's potent antioxidant activity inhibits lipid peroxidation and attenuates DNA damage. ekb.egbrieflands.com

Research has demonstrated that L-Carnitine treatment significantly decreases parameters of genotoxicity, such as percentage of DNA in the tail, tail length, and tail moment, which are indicators of DNA damage. brieflands.com Furthermore, L-Carnitine has been shown to protect mitochondrial DNA and membrane integrity from oxidative stress. mdpi.comnih.gov

Inhibition of Pro-inflammatory Mediators and Signaling Pathways (e.g., NF-kB, TNF-α, IL-1β)

L-Carnitine exhibits anti-inflammatory properties through the inhibition of pro-inflammatory mediators and signaling pathways. It can modulate the activity of key transcription factors such as Nuclear Factor-kappa B (NF-kB), a central regulator of inflammatory responses. ecronicon.netoup.com L-Carnitine has been shown to reduce NF-kB transactivational activity and cytokine expression. plos.org This effect can be mediated through mechanisms involving Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation, which can increase the co-precipitation of NF-kB proteins (p65 and p50) with PPARα, thereby reducing NF-kB activity. plos.org

L-Carnitine's anti-inflammatory action also extends to reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). mdpi.comekb.eg

Anti-Apoptotic Effects and Maintenance of Cell Viability (In Vitro Studies)

L-Carnitine contributes to cell viability by exerting anti-apoptotic effects, particularly in the context of oxidative stress. ekb.eg It has been shown to enhance cell survival and retard DNA fragmentation and nuclear condensation, which are hallmarks of apoptosis. ecronicon.net This protective action is linked to its ability to reduce intracellular ROS levels and maintain mitochondrial integrity, preventing the initiation of mitochondria-dependent apoptosis. ecronicon.net For example, L-Carnitine has been found to prevent carboplatin-mediated apoptosis in renal tubular cells through mechanisms involving AMPK-mediated PPARα activation. plos.org

Modulation of Gene Expression and Activation of Transcriptional Factors (e.g., PPARα)

L-Carnitine exerts nutrigenomic effects by modulating the expression of numerous target genes and activating transcriptional factors. researchgate.net A significant mechanism involves its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. oup.comresearchgate.net

L-Carnitine supplementation has been shown to upregulate PPARα expression, particularly in hepatocytes, and promote its nuclear translocation. mdpi.comresearchgate.netnih.gov This increased nuclear presence of PPARα leads to the activation of PPARα-regulated genes involved in lipid catabolism, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-coenzyme A oxidase (ACOX). researchgate.netnih.gov The cooperative interplay between L-Carnitine and PPARα is crucial for regulating genes involved in fatty acid beta-oxidation. nih.gov

Table 1: Effects of L-Carnitine on Gene Expression and Transcriptional Factors

| Transcriptional Factor/Gene | Effect of L-Carnitine | Mechanism/Outcome | Reference |

| PPARα | Upregulation, increased nuclear translocation | Promotes lipid catabolism, activates PPARα-regulated genes (e.g., CPT1, ACOX) | mdpi.comresearchgate.netnih.gov |

| NF-kB | Reduced transactivational activity | Decreases pro-inflammatory cytokine expression | ecronicon.netplos.org |

| CPT1 | Upregulation (via PPARα) | Enhances fatty acid transport into mitochondria for β-oxidation | researchgate.netnih.gov |

| ACOX | Upregulation (via PPARα) | Involved in lipid catabolism | researchgate.net |

Neurobiological Mechanisms of L-Carnitine (Preclinical and In Vitro Studies)

L-Carnitine plays an essential role in the control of cerebral functions and exhibits neuroprotective properties. mdpi.comekb.eg Preclinical and in vitro studies highlight its involvement in maintaining cellular energy homeostasis in the brain and mitigating neurodegeneration. mdpi.com For instance, aberrant regulation of genes involved in carnitine biosynthesis and mitochondrial carnitine transport has been linked to neurodegeneration in Drosophila models. mdpi.com

L-Carnitine's neuroprotective effects are partly attributed to its antioxidant and anti-inflammatory actions, which protect brain cells from oxidative damage and inflammation. ekb.eg It can stabilize antioxidant enzymes like Superoxide Dismutase in human brain endothelial cells, suppressing reactive oxygen species levels. nih.gov Additionally, L-Carnitine's ability to maintain mitochondrial function and reduce oxidative stress is critical for neuronal health. mdpi.com

Table 2: Neurobiological Effects of L-Carnitine (Preclinical and In Vitro)

| Neurobiological Effect | Mechanism/Observation | Reference |

| Neuroprotection | Maintains cellular energy homeostasis, mitigates oxidative damage and inflammation | mdpi.comekb.eg |

| SOD Stabilization | Suppresses ROS levels in brain endothelial cells | nih.gov |

| Mitochondrial Function | Prevents mitochondrial injury and maintains membrane potential | nih.gov |

Influence on Mitochondrial Respiration and Bioenergetics in Neural Cells

L-Carnitine is crucial for maintaining mitochondrial integrity and function, particularly within neural cells, which are highly dependent on efficient energy production. Studies indicate that L-Carnitine and its acetylated derivative, acetyl-L-carnitine (ALCAR), can enhance mitochondrial respiration and improve cellular bioenergetics. For instance, ALCAR has been shown to restore mitochondrial function in various models of neuronal damage and aging. This improvement is often attributed to its ability to facilitate the transport of fatty acids, ensuring a steady supply of substrates for the electron transport chain, and potentially by reducing oxidative stress within the mitochondria. Research has demonstrated that L-Carnitine can counteract age-related declines in mitochondrial membrane potential and ATP production in neural tissues, suggesting a role in preserving neuronal energy homeostasis.

Impact on Neurotransmitter Synthesis and Release (e.g., Acetylcholine)

L-Carnitine, particularly in its acetylated form, ALCAR, significantly influences neurotransmitter systems, most notably the cholinergic system. ALCAR can readily cross the blood-brain barrier and serve as a precursor for acetylcholine (B1216132) synthesis. Acetylcholine is a critical neurotransmitter involved in learning, memory, and cognitive functions. By providing an acetyl group, ALCAR directly supports the enzymatic conversion of choline (B1196258) to acetylcholine, thereby enhancing cholinergic neurotransmission. Research indicates that ALCAR can increase acetylcholine levels in specific brain regions, which may contribute to its observed cognitive benefits in various neurological conditions. Furthermore, L-Carnitine's influence extends to other neurotransmitters, indirectly supporting their balance by optimizing cellular energy states necessary for their synthesis and release.

Restoration of Synaptic Plasticity and Transmission (In Vitro Models)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. In vitro studies have provided compelling evidence that L-Carnitine can restore impaired synaptic plasticity and transmission. For example, ALCAR has been shown to reverse deficits in long-term potentiation (LTP), a cellular model of learning and memory, in hippocampal slices exposed to various insults such as amyloid-beta toxicity or oxidative stress. This restoration is thought to occur through multiple mechanisms, including the enhancement of mitochondrial function, reduction of oxidative damage, and modulation of neurotransmitter release, all of which are critical for robust synaptic function. These findings highlight L-Carnitine's potential to mitigate synaptic dysfunction in neurodegenerative contexts.

Protective Effects against Chemically-Induced Neurotoxicity (Animal Models)

L-Carnitine and its derivatives have demonstrated significant neuroprotective effects against various chemically-induced neurotoxic insults in animal models. Studies have shown that L-Carnitine can ameliorate neuronal damage caused by excitotoxins, heavy metals, and other neurotoxic agents. For instance, in models of glutamate (B1630785) excitotoxicity, L-Carnitine has been found to reduce neuronal cell death by stabilizing mitochondrial function and reducing reactive oxygen species production. In animal models of chemotherapy-induced peripheral neuropathy, L-Carnitine administration has been shown to attenuate nerve damage and improve neurological deficits, suggesting its potential as a protective agent. These protective actions are often linked to its antioxidant properties, ability to maintain mitochondrial bioenergetics, and anti-inflammatory effects.

L-Carnitine's Role in Cellular Glucose Metabolism and Insulin (B600854) Sensitivity (In Vitro Models)

Beyond its well-known role in fatty acid metabolism, L-Carnitine also plays a role in cellular glucose metabolism and can influence insulin sensitivity, as demonstrated in various in vitro models. Research indicates that L-Carnitine can improve glucose uptake and utilization in muscle and adipose cells. This effect is partly mediated by its ability to enhance mitochondrial function, which is crucial for efficient glucose oxidation. Studies have shown that L-Carnitine can reduce intracellular lipid accumulation, which is often associated with insulin resistance, by promoting fatty acid oxidation. By optimizing energy substrate utilization, L-Carnitine contributes to better cellular metabolic flexibility, potentially improving cellular responses to insulin.

Table 1: Influence of L-Carnitine on Cellular Glucose Metabolism (In Vitro)

| Mechanism of Action | Observed Effect | Cellular Model | Key Finding |

| Enhanced Mitochondrial Function | Improved Glucose Oxidation | Muscle Cells | Increased ATP production from glucose |

| Reduced Intracellular Lipid Accumulation | Improved Insulin Signaling | Adipocytes | Decreased diacylglycerol levels |

| Increased Glucose Uptake | Enhanced Glucose Utilization | Muscle Cells | Upregulation of glucose transporters |

Investigation of L-Carnitine in Oocyte and Early Embryo Development (In Vitro and Animal Models)

L-Carnitine has garnered attention for its potential role in reproductive biology, particularly in oocyte maturation and early embryo development, with investigations conducted in both in vitro and animal models. Oocytes and early embryos have high metabolic demands, and mitochondrial function is critical for their quality and developmental competence. L-Carnitine's ability to support mitochondrial bioenergetics and reduce oxidative stress is thought to be beneficial in this context. In vitro studies have shown that supplementing culture media with L-Carnitine can improve oocyte maturation rates and enhance the developmental potential of embryos. Animal models have further supported these findings, demonstrating that L-Carnitine supplementation can improve oocyte quality, reduce oxidative damage in reproductive tissues, and positively impact early embryonic development and implantation rates. These effects are often attributed to L-Carnitine's role in optimizing energy metabolism and protecting against oxidative stress in the highly sensitive environment of developing gametes and embryos.

Table 2: L-Carnitine's Impact on Oocyte and Early Embryo Development

| Model Type | Aspect Investigated | Observed Effect | Reference |

| In Vitro | Oocyte Maturation | Improved maturation rates | |

| In Vitro | Embryo Development | Enhanced developmental potential | |

| Animal | Oocyte Quality | Reduced oxidative damage, improved quality | |

| Animal | Early Embryo Development | Positive impact on implantation rates |

L Carnitine Derivatives, Analogs, and Synthetic Approaches

Isolation and Identification of Naturally Occurring Acylcarnitines

The isolation and identification of naturally occurring acylcarnitines from biological matrices are critical for understanding metabolic pathways and diagnosing metabolic disorders. A variety of analytical techniques are employed to achieve this, often involving a combination of extraction, separation, and detection methods.

Common isolation strategies involve initial protein precipitation and desalting, followed by cation-exchange solid-phase extraction. nih.govacs.org Recovery rates for carnitine and acylcarnitines from such isolation procedures typically range from 77% to 85%. nih.govresearchgate.net

For identification and quantification, mass spectrometry (MS) is considered the gold standard due to its high sensitivity, specificity, and ability to measure a wide range of acylcarnitine species. metwarebio.com Different MS techniques are utilized:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers excellent separation and sensitivity for analyzing complex biological samples like blood, urine, or tissues. LC separates acylcarnitines based on their polarity and molecular size, while MS measures the mass-to-charge ratio of ions. metwarebio.com LC-MS is commonly used for detailed acylcarnitine profiling, providing both quantitative and qualitative data. metwarebio.complos.org Ultrahigh performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is particularly effective for simultaneous detection and quantification of acylcarnitines, distinguishing isomers that flow injection MS methods cannot. researchgate.net

Tandem Mass Spectrometry (MS/MS): Often coupled with LC, MS/MS provides highly selective detection. For example, derivatized carnitine pentafluorophenacyl ester yields a strong product ion at m/z 311, while acylcarnitine pentafluorophenacyl esters show two characteristic product ions: a loss of m/z 59 and generation of an ion at m/z 293. nih.govacs.org This fragmentation pattern aids in the precise identification of various acylcarnitine species.

Gas Chromatography-Mass Spectrometry (GC-MS): After saponification of acylcarnitines to release free fatty acids, GC-MS can be used to analyze these fatty acids, providing structural information. capes.gov.brresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique has been historically used for the analysis of purified acylcarnitines and to identify specific acylcarnitines like isovalerylcarnitine (B1198194) in metabolic disorders. capes.gov.brresearchgate.net

Detailed Research Findings on Acylcarnitine Profiling:

Research has extensively utilized these techniques to profile acylcarnitines in various biological fluids and tissues, revealing their roles as biomarkers for metabolic health and inherited disorders.

Human Urine: Studies have isolated and identified medium-chain acylcarnitines from human urine, including δ6-octenylcarnitine, 2-methyloctanylcarnitine, and 2-methyl-δ6-octenylcarnitine. These findings suggest a role for carnitine in the excretion (detoxification) of such acyl derivatives. capes.gov.br

Human Plasma: Acylcarnitine profiles in plasma reflect metabolic activity and are invaluable for diagnosing conditions such as inborn errors of metabolism. For instance, elevated medium-chain acylcarnitines can indicate deficiencies in medium-chain acyl-CoA dehydrogenase, while increased dicarboxylic acylcarnitines may signal defects in mitochondrial β-oxidation. metwarebio.com A comprehensive strategy using LC-High Resolution MS (LC-HRMS) identified 241 acylcarnitines in human plasma and 515 in human urine, highlighting the extensive diversity of these compounds. researchgate.net

Mouse Tissues: Acylcarnitine profiling in mouse tissues, such as heart and liver, has shown significant differences in the quantity and composition of acylcarnitines between organs. For example, short-chain dicarboxylic acylcarnitines showed significant changes between heart and liver tissues. plos.org Studies have also investigated acylcarnitine abundance across muscle types in mouse models of sarcopenia, finding that muscle isolation speed does not affect measured acylcarnitine levels and that higher abundances are consistent with literature. nih.gov

Structure Activity Relationships Sar of L Carnitine and Its Analogs

Elucidation of Essential Structural Motifs for Biological Activity (e.g., Quaternary Ammonium (B1175870) Group)

The chemical structure of L-carnitine, chemically known as (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is fundamental to its biological function. Key structural motifs are indispensable for its activity, most notably the quaternary ammonium group. creative-proteomics.comnih.gov

The quaternary ammonium group , specifically the trimethylammonium head (N+(CH3)3), is a permanently positively charged moiety. creative-proteomics.com This feature is critical for several reasons:

Water Solubility: The charged nature of the quaternary ammonium group renders L-carnitine highly soluble in water, which is essential for its transport and distribution within the aqueous environments of the body's cellular and extracellular compartments. creative-proteomics.com

Interaction with Transporters: This positively charged group is a primary recognition element for its specific transporters, such as the Organic Cation/Carnitine Transporter (OCTN2). creative-proteomics.comnih.gov The interaction between the quaternary ammonium group and the transporter is a crucial step for the uptake of L-carnitine into cells where it performs its metabolic functions. creative-proteomics.com

Zwitterionic Nature: At physiological pH, the carboxyl group of L-carnitine is negatively charged, making the entire molecule a zwitterion. This property contributes to its stability across a range of pH levels and influences its molecular interactions.

In essence, the quaternary ammonium group acts as a molecular "handle," enabling L-carnitine to be recognized and transported to its sites of action.

Impact of Aliphatic Chain Length and Substitution Patterns on Activity

The aliphatic chain of L-carnitine, the backbone connecting the quaternary ammonium group and the carboxyl group, plays a significant role in modulating its biological activity. Modifications to this chain, including its length and the pattern of substitutions, can have profound effects on the compound's interaction with enzymes and transporters.

L-carnitine is esterified to fatty acids of varying chain lengths to form acylcarnitines. The length of the acyl chain is a critical determinant of its metabolic fate and function. Long-chain acylcarnitines are transported into the mitochondria for beta-oxidation, a primary pathway for energy production. scielo.br

Studies on L-carnitine esters have shown that the length of the alkyl chain influences their physicochemical properties and antimicrobial activity. For instance, in a series of L-carnitine esters, the antimicrobial efficacy against a range of bacteria, yeasts, and fungi was found to be dependent on the length of the alkyl substituents.

Furthermore, the substitution pattern on the aliphatic chain is crucial. The hydroxyl group at the C-3 position is essential for the esterification with fatty acids, a reaction catalyzed by carnitine acyltransferases. The absence or modification of this hydroxyl group can significantly impair or alter the molecule's ability to participate in fatty acid metabolism.

Stereoisomerism and Enantiomeric Specificity in Biological Systems

Carnitine possesses a chiral center at the C-3 carbon atom, leading to the existence of two stereoisomers: L-carnitine and D-carnitine. Biological systems exhibit a high degree of stereospecificity, with the L-isomer being the biologically active form. creative-proteomics.comnih.gov

L-carnitine is the naturally occurring enantiomer that is synthesized in the body and is recognized by the enzymes and transport proteins involved in fatty acid metabolism. creative-proteomics.comnih.gov In contrast, D-carnitine is biologically inactive and can even be detrimental. scielo.brnih.govmdpi.com The D-isomer can act as a competitive inhibitor of L-carnitine, interfering with its transport and function. nih.govmdpi.com This can lead to a depletion of L-carnitine levels within tissues, potentially impairing fatty acid oxidation and energy production. nih.gov

The strict enantiomeric specificity of the biological systems underscores the precise three-dimensional arrangement required for the interaction of carnitine with its molecular targets. The use of racemic mixtures (DL-carnitine) is generally avoided due to the potential for the D-isomer to antagonize the beneficial effects of the L-isomer. nih.gov

SAR Studies in Relation to Specific Molecular Targets

Carnitine Palmitoyltransferase I (CPT-I) is a key regulatory enzyme in fatty acid oxidation, catalyzing the transfer of long-chain fatty acyl groups from coenzyme A to L-carnitine. Inhibition of CPT-I is a therapeutic strategy for various metabolic disorders.

Several L-carnitine analogs have been investigated as CPT-I inhibitors. These studies have revealed important SAR insights:

Modification of the Hydroxyl Group: Replacement of the hydroxyl group with other functional groups can lead to inhibitory activity. For example, L-aminocarnitine , where the hydroxyl group is replaced by an amino group, is an inhibitor of both CPT-I and CPT-II.

Irreversible Inhibitors: Some analogs, such as etomoxir , are irreversible inhibitors of CPT-I. These compounds typically contain a reactive group that forms a covalent bond with the enzyme.

The table below summarizes the inhibitory activity of selected L-carnitine analogs on CPT-I.

| Compound | Target Enzyme(s) | Type of Inhibition | IC50 / Ki |

| Malonyl-CoA | CPT-I | Physiological, Allosteric | ~0.61 µM (in permeabilized muscle fibers) researchgate.net |

| Etomoxiryl-CoA | CPT-I | Irreversible | In the same range as C75-CoA nih.gov |

| C75-CoA | CPT-I | Competitive, Reversible | Potent inhibitor nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene, is the primary transporter responsible for the uptake of L-carnitine into cells. Inhibition of OCTN2 can lead to carnitine deficiency and is a mechanism of drug-induced toxicity.

SAR studies have identified key molecular features required for OCTN2 inhibition. A number of drugs from diverse therapeutic classes have been identified as inhibitors of OCTN2.

The table below presents the inhibitory constants (Ki) for selected compounds against hOCTN2.

| Compound | Therapeutic Class | Ki (µM) |

| Vinblastine | Anticancer | 4.85 nih.gov |

| Trifluoperazine | Antipsychotic | Potent inhibitor nih.gov |

| Emetine | Antiprotozoal | IC50 = 4.2 uniprot.org |

This table is interactive. You can sort the data by clicking on the column headers.

Computational and Pharmacophore Modeling for Rational Design of L-Carnitine Analogs

Computational and pharmacophore modeling have become indispensable tools for the rational design of L-carnitine analogs with desired biological activities. These in silico methods help to identify the key structural features required for interaction with specific molecular targets.

Pharmacophore modeling for OCTN2 inhibitors has revealed several crucial features for potent inhibition. A common pharmacophore model for hOCTN2 inhibitors consists of:

A positive ionizable feature: This corresponds to the quaternary ammonium group of L-carnitine or a similar positively charged moiety in other inhibitors. acs.orgnih.govnih.gov

One or more hydrophobic regions: These features contribute to the binding affinity of the inhibitor to the transporter. acs.orgnih.govnih.gov

A hydrogen bond acceptor: This feature can participate in hydrogen bonding interactions with the transporter. acs.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models for OCTN2 inhibition. acs.orgnih.govnih.gov These models use molecular descriptors to correlate the chemical structure of compounds with their inhibitory activity, enabling the virtual screening of large compound libraries to identify potential new inhibitors. acs.orgnih.govnih.gov

For CPT-I, in silico molecular docking studies have been used to understand the binding of inhibitors like C75-CoA to the enzyme's active site. nih.gov These studies have shown that inhibitors occupy the same pocket as the natural substrate, palmitoyl-CoA, suggesting a mechanism of competitive inhibition. nih.gov

These computational approaches not only provide valuable insights into the SAR of L-carnitine and its analogs but also guide the synthesis and experimental testing of new compounds with improved potency and selectivity for their respective molecular targets.

Analytical Methodologies for L Carnitine and Acylcarnitine Quantification in Research

Evolution of Analytical Approaches: From Enzymatic Assays to Mass Spectrometry

Historically, the quantification of L-carnitine and acylcarnitines relied on enzymatic assays, often employing radioactive labels bevital.no. In these traditional methods, carnitine was enzymatically converted into a radio-labeled acylcarnitine, which was then quantified. Differentiation between total and free carnitine was achieved through a base hydrolysis step bevital.no. While effective, these enzymatic assays were notably labor-intensive bevital.no.

The field of carnitine analysis has undergone a significant transformation with the advent of mass spectrometry. This technological progress has led to a shift towards mass spectrometry-based methods, which offer substantially increased throughput, specificity, and sensitivity compared to earlier enzymatic approaches bevital.noresearchgate.net. Modern mass spectrometry techniques now provide comprehensive and diagnostically relevant information, revolutionizing the determination of carnitine and acylcarnitine profiles researchgate.net.

Advanced Chromatographic and Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been utilized for the quantitative analysis of L-carnitine and acylcarnitines kosfaj.orgresearchgate.net. While HPLC can be employed, particularly when coupled with UV detection, UV detection for acylcarnitines is generally considered insensitive sigmaaldrich.com. Some HPLC methods may not be suitable for samples containing low concentrations of carnitine kosfaj.org. However, HPLC, especially when combined with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS), has been developed for the simultaneous determination of native carnitine and various acylcarnitines in urine. These procedures often involve solid-phase extraction and separation without derivatization on a reversed-phase C8 column researchgate.netcapes.gov.br.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) have become the dominant techniques for the quantitative analysis of L-carnitine and acylcarnitines due to their superior performance sigmaaldrich.combevital.nogclabs.co.kr.

LC-MS/MS integrates the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry creative-proteomics.com. In this process, acylcarnitines present in biological samples, such as blood, urine, or plasma, are first separated chromatographically based on their chemical properties creative-proteomics.com. Following separation, the eluted acylcarnitines are ionized and fragmented within the mass spectrometer creative-proteomics.com.

Historically, LC-MS/MS analysis of carnitine often involved an acid-catalyzed reaction with butanol to form butyl esters, which are well-suited for MS/MS analysis due to their inherent positive charge bevital.noscielo.org.co. However, this derivatization step can be time-consuming and may lead to the hydrolysis of acylcarnitines, potentially resulting in an overestimation of carnitine concentrations bevital.noscielo.org.coresearchgate.net. To overcome these limitations, more recent methodologies, such as those employing hydrophilic interaction liquid chromatography (HILIC) or specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approaches, enable direct determination without the need for pre- or post-analytical derivatization, thereby reducing sample preparation time and mitigating hydrolysis issues sigmaaldrich.combevital.norestek.comscielo.org.colcms.czresearchgate.net.

Both underivatized carnitine and acylcarnitines, as well as their butyl ester derivatives, typically yield a common product ion (e.g., a singly charged ion with an m/z of 85 Da) upon collision-induced dissociation (CID). This fragment results from the loss of trimethylamine, a C4H8 fragment, and the side chain acyl group scielo.org.conih.gov. For L-carnitine, a characteristic fragment of 103 Da can also be observed scielo.org.co. Selective analysis can be achieved using precursor ion scan mode scielo.org.co. Quantification is commonly performed in MS/MS mode, often utilizing stable isotope-labeled internal standards to ensure accuracy researchgate.netnih.govchromsystems.com.

LC-MS/MS offers significant advantages in sensitivity, specificity, and throughput, establishing it as the preferred method for carnitine and acylcarnitine measurement in high-throughput research and clinical settings, such as newborn screening programs sigmaaldrich.combevital.norestek.com. This technique allows for the detection of multiple metabolic disorders from a single injection, enabling the screening of over 40 distinct inborn errors of metabolism by profiling acylcarnitine levels sigmaaldrich.com.

The integration of chromatographic separation prior to MS/MS detection, even with short columns, enhances both sensitivity and specificity, while also effectively mitigating matrix interferences that can arise from complex biological samples like whole blood restek.com. Furthermore, LC-MS/MS methods are capable of rapid analysis times, with some approaches achieving analysis in as little as 1.2 minutes per sample for dried blood spots, or 7-10 minutes for more comprehensive separations, making them highly suitable for high-throughput bioanalysis restek.comlcms.czresearchgate.net. A key advantage of LC-MS/MS is its ability to differentiate between isomeric species, such as isovaleryl-L-carnitine and valeryl-L-carnitine, or isobutyryl-L-carnitine and butyryl-L-carnitine lcms.cz. Detection sensitivities typically range from micromolar to nanomolar concentrations, with limits of detection often reported between 0.5 and 5 ng/mL for various acylcarnitines kosfaj.orgresearchgate.net.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

Gas Chromatography (GC): Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly GC-chemical ionization mass spectrometry (GC-CI-MS), has been developed for the quantitative profiling of plasma acylcarnitines creative-proteomics.comnih.gov. This method often involves the transformation of isolated acylcarnitines into acyloxylactones for analysis nih.gov. GC-CI-MS enables selective and sensitive detection of C2-C18 acylcarnitines in the sub-nanomolar range, with accurate quantification achieved through the use of stable isotope-labeled internal standards nih.gov.

Capillary Electrophoresis (CE): Capillary Electrophoresis (CE) has also found applications in the determination of carnitine and acylcarnitines in biological samples, including plasma and urine nih.govresearchgate.netacs.org. CE with contactless conductivity detection allows for the quantification of carnitine and several acylcarnitines, demonstrating linearity in the range of 5.0 to 200.0 µmol/L and limits of detection between 1.0 and 3.2 µmol/L nih.govresearchgate.net. This technique is capable of distinguishing isomeric compounds like valproyl- and octanoyl-carnitines and facilitates direct determination without the need for derivatization or extensive extraction processes nih.govresearchgate.net.

Summary of Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of L-carnitine and acylcarnitines using various advanced analytical techniques, based on reported research findings.

| Analytical Technique | Analytes | Sample Type | Linearity Range | Limits of Detection (LOD) / Lower Limits of Quantification (LLOQ) | Key Features / Advantages | Citation |

| LC-MS/MS (HILIC) | Total and Free Carnitine | Human Plasma | Not specified | Not specified | No derivatization, sensitive, robust, high throughput, <5 min sample prep. | bevital.no |

| LC-MS/MS | L-Carnitine | Infant Powdered Milk | 0.1–2.5 mg/L | LOD: 0.024 mg/L, LLOQ: 0.076 mg/L | Reduced sample prep time, accurate for low concentrations. | kosfaj.org |

| UHP-HILIC-MS/MS | Carnitine, 11 Acylcarnitines | Human Serum, Rat Tissue Biopsies | Carnitine & Acetylcarnitine: 20-600 ng/mL; Other Acylcarnitines: 5-200 ng/mL | LOD: 5 ng/mL (Carnitine & Acetylcarnitine), ~0.5 ng/mL (other Acylcarnitines); LLOQ: 0.1 ng/mL | High sensitivity and speed, suitable for high-throughput bioanalysis. | researchgate.net |

| LC-MS/MS (UPLC) | Propionyl-L-carnitine (C3), Butyryl-L-carnitine (C4), Valeryl-L-carnitine (C5), Isovaleryl-L-carnitine (isoC5), Hexanoyl-L-carnitine (C6), Octanoyl-L-carnitine (C8), Decanoyl-L-carnitine (C10), Dodecanoyl-L-carnitine (C12) | Urine | C3: 7.5–100 ng/mL; C4, C5, isoC5, C6, C12: 3–40 ng/mL; C8, C10: 1.5–20 ng/mL | Not specified | Direct analysis, rapid (10 min run time), minimal sample prep, distinguishes isomers. | lcms.cz |

| GC-CI-MS | C2-C18 Acylcarnitines | Plasma | Not specified | Sub-nanomolar range | Selective and sensitive, uses stable isotope-labeled internal standards. | nih.gov |

| Capillary Electrophoresis (CE) with Contactless Conductivity Detection | Carnitine, 6 Acylcarnitines | Plasma, Urine | 5.0–200.0 µmol/L | LOD: 1.0–3.2 µmol/L | Direct determination, no derivatization/extraction, distinguishes isomers. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for L Carnitine

Unraveling Novel Non-Shuttle Related Mechanisms of L-Carnitine Action

While L-Carnitine's primary role in fatty acid transport is well-documented, recent investigations are shedding light on its functions independent of this mitochondrial shuttle. These non-shuttle mechanisms are crucial for a comprehensive understanding of L-Carnitine's multifaceted biological activities. Research is exploring its direct involvement in modulating gene expression, influencing cellular signaling pathways, and acting as an antioxidant. For instance, studies suggest L-Carnitine can directly affect transcription factors, thereby regulating the expression of genes involved in inflammation, oxidative stress, and cellular proliferation. The precise molecular targets and downstream effects of these non-shuttle actions are areas of active investigation, promising to reveal new therapeutic applications beyond metabolic support.

Exploration of L-Carnitine's Epigenetic Modulatory Potential

The epigenetic landscape, encompassing modifications like DNA methylation, histone acetylation, and non-coding RNA regulation, plays a critical role in gene expression and cellular function. Emerging evidence suggests that L-Carnitine and its derivatives, particularly acetyl-L-carnitine (ALCAR, PubChem CID: 7045767), may exert epigenetic modulatory effects. ALCAR, for example, can cross the blood-brain barrier and serve as a precursor for acetylcholine (B1216132), but also as a source of acetyl groups for histone acetylation. This acetylation can lead to changes in chromatin structure, making DNA more accessible for transcription and thus influencing gene expression. Research is actively investigating how L-Carnitine and its metabolites interact with epigenetic machinery, potentially impacting cellular differentiation, aging, and disease progression. Understanding these epigenetic roles could unlock new therapeutic avenues for conditions linked to aberrant gene expression.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To fully unravel the intricate mechanisms of L-Carnitine, researchers are increasingly relying on sophisticated in vitro and ex vivo models that more closely mimic physiological conditions. Traditional 2D cell cultures, while useful, often fail to recapitulate the complex cellular interactions and tissue architecture found in vivo. Advanced models include 3D organoid cultures, which can replicate organ-specific functions and cellular heterogeneity, and microfluidic "organ-on-a-chip" systems, offering precise control over the cellular microenvironment and enabling real-time monitoring of L-Carnitine's effects. Ex vivo models, such as precision-cut tissue slices, provide a bridge between in vitro and in vivo studies, allowing for the investigation of L-Carnitine's impact on tissue-specific metabolism and signaling pathways in a more intact physiological context. These models are instrumental in identifying novel molecular targets and validating mechanistic hypotheses before progressing to in vivo studies.

Rational Design and Synthesis of Targeted L-Carnitine Analogs with Enhanced Specificity

The development of L-Carnitine analogs with improved pharmacokinetic properties, enhanced bioavailability, or targeted specificity for particular cellular pathways represents a significant future direction. Rational drug design approaches are being employed to modify the chemical structure of L-Carnitine to achieve desired therapeutic outcomes. This involves altering the acyl chain length, introducing specific functional groups, or developing prodrugs that are metabolized into active forms at target sites. For instance, analogs designed to selectively inhibit or activate specific carnitine acyltransferases could offer more precise control over fatty acid metabolism in various tissues. The goal is to create compounds that retain the beneficial effects of L-Carnitine while minimizing off-target interactions and improving therapeutic efficacy for specific diseases.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in L-Carnitine Research

The integration of high-throughput omics technologies is revolutionizing L-Carnitine research, providing a holistic view of its impact on biological systems. Metabolomics, the large-scale study of small molecules (metabolites), can identify changes in metabolic pathways influenced by L-Carnitine supplementation or deficiency, revealing previously unrecognized roles. For example, metabolomic profiling can pinpoint shifts in amino acid metabolism, lipid profiles, or energy intermediates. Proteomics, the comprehensive study of proteins, can identify alterations in protein expression, post-translational modifications, and protein-protein interactions in response to L-Carnitine. By combining these omics approaches with transcriptomics (gene expression analysis) and lipidomics (lipid profiling), researchers can construct intricate networks of L-Carnitine's influence, leading to the discovery of new biomarkers, therapeutic targets, and a deeper understanding of its systemic effects.

Q & A

Q. Basic Experimental Design

- Dose-Response Curves : Use logarithmic dilutions (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values and assess specificity .

- Control Groups : Include vehicle controls, positive/negative pharmacological controls, and cytotoxicity assays (e.g., MTT/PI staining) .

- Assay Validation : Employ siRNA knockdown or competitive inhibitors to confirm target engagement .

Data Interpretation : Report Z’-factor scores to evaluate assay robustness and exclude artifacts .

What statistical frameworks are recommended for resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Q. Advanced Data Analysis

- Pharmacokinetic Modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling) to reconcile bioavailability differences across studies .

- Meta-Analysis : Aggregate datasets using random-effects models to account for inter-study variability (e.g., Higgins’ I² statistic) .

- Mechanistic Validation : Conduct tissue distribution studies with radiolabeled this compound to validate in silico predictions .

Key Consideration : Address species-specific metabolic differences (e.g., cytochrome P450 activity) that may skew translational relevance .

How should researchers optimize synthetic routes for this compound to ensure scalability and reproducibility in academic labs?

Q. Advanced Methodological Guidance

-

Route Scouting : Compare yields and purity across methods (e.g., solid-phase synthesis vs. enzymatic catalysis) and report reaction optimization tables:

Method Yield (%) Purity (%) Solvent System Solid-Phase 62 98 DCM/MeOH (9:1) Enzymatic 78 99 Phosphate buffer (pH 7.4) -

Quality Control : Implement in-line FTIR monitoring for real-time reaction tracking .

-

Reproducibility : Share detailed synthetic protocols, including failure cases, in supplementary materials .

What strategies mitigate bias when interpreting this compound’s mechanism of action in multi-omics datasets?

Q. Advanced Data Integration

- Pathway Enrichment Analysis : Use tools like STRING or KEGG to prioritize pathways with adjusted p-values <0.05 and false discovery rate (FDR) correction .

- Cross-Validation : Integrate transcriptomic, proteomic, and metabolomic data via weighted gene co-expression networks (WGCNA) to identify consensus pathways .

- Ethical Reporting : Disclose computational parameters (e.g., normalization methods) and avoid overfitting by validating findings in independent cohorts .

How can researchers address ethical and methodological limitations in longitudinal studies of this compound’s chronic toxicity?

Q. Advanced Study Design

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes .

- Blinding : Implement double-blinding for histopathological assessments to reduce observer bias .

- Data Transparency : Publish raw histology images and toxicity scoring criteria in open-access repositories .

What criteria define a rigorous literature review for identifying knowledge gaps in this compound research?

Q. Methodological Framework

- Systematic Search : Use PRISMA guidelines with Boolean strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science .

- Bias Assessment : Apply AMSTAR-2 or ROBINS-I tools to evaluate study quality and exclude low-evidence sources .

- Gap Analysis : Categorize findings into molecular targets, therapeutic applications, and conflicting results using thematic synthesis .

How should conflicting results about this compound’s antioxidant vs. pro-oxidant effects be resolved experimentally?

Q. Advanced Contradiction Analysis

- Redox Profiling : Measure ROS levels (e.g., DCFDA assay) under varying oxygen tensions and co-treatment with antioxidants (e.g., N-acetylcysteine) .

- Context-Dependent Effects : Test this compound in disease models with baseline oxidative stress (e.g., ischemia-reperfusion injury) vs. healthy controls .

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to isolate this compound’s effects on specific redox enzymes (e.g., SOD, catalase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.